molecular formula C8H15N3O B13252039 (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol

(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13252039
M. Wt: 169.22 g/mol
InChI Key: QUNBULUTLGFHDG-UHFFFAOYSA-N
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Description

(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxymethyl group attached to the triazole ring. It is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through the alkylation of the triazole ring using tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Methyl Group: The methyl group can be introduced through the methylation of the triazole ring using methyl iodide or methyl bromide in the presence of a base.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through the reaction of the triazole ring with formaldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The triazole ring can be reduced to a dihydrotriazole or a tetrahydrotriazole using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group or the methyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formyl-triazole, carboxyl-triazole.

    Reduction: Dihydrotriazole, tetrahydrotriazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-tert-Butyl-1H-1,2,3-triazol-4-yl)methanol: Lacks the methyl group.

    (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)ethanol: Contains an ethyl group instead of a hydroxymethyl group.

    (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)amine: Contains an amino group instead of a hydroxymethyl group.

Uniqueness

(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its solubility and reactivity. The combination of the tert-butyl, methyl, and hydroxymethyl groups provides a unique steric and electronic environment, making it a versatile compound for various applications in chemistry and biology.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

(5-tert-butyl-1-methyltriazol-4-yl)methanol

InChI

InChI=1S/C8H15N3O/c1-8(2,3)7-6(5-12)9-10-11(7)4/h12H,5H2,1-4H3

InChI Key

QUNBULUTLGFHDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=NN1C)CO

Origin of Product

United States

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